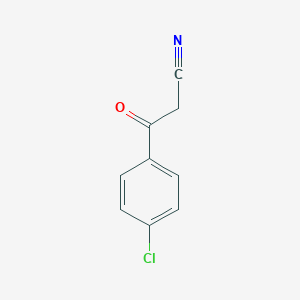

4-Chlorobenzoylacetonitrile

説明

Role as a Versatile Synthetic Intermediate in Modern Organic Chemistry

4-Chlorobenzoylacetonitrile is a highly valued building block in organic chemistry due to the reactivity of its functional groups. chemimpex.comchemimpex.com The presence of a ketone, a nitrile, and a chlorinated aromatic ring allows for a diverse range of chemical transformations, making it an essential precursor in the synthesis of pharmaceuticals, agrochemicals, and materials. chemimpex.comchemimpex.com Its ability to participate in nucleophilic substitution and condensation reactions makes it particularly useful for creating complex molecular structures. chemimpex.com

The compound's reactivity is central to its utility. The active methylene (B1212753) group situated between the carbonyl and cyano groups is readily deprotonated, forming a nucleophilic carbanion that can participate in various carbon-carbon bond-forming reactions. This reactivity is fundamental to its role in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering efficiency and atom economy. frontiersin.orgresearchgate.net

One notable application is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. rsc.orgmdpi.com For instance, this compound is a key starting material in the Gewald reaction for the synthesis of substituted thiophenes and in the synthesis of pyrimidine (B1678525) and pyrazole (B372694) derivatives. derpharmachemica.comgoogle.com These heterocyclic systems are prevalent in medicinal chemistry, forming the backbone of numerous therapeutic agents. derpharmachemica.com

Table 1: Key Reactions and Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Class | Significance |

|---|---|---|---|

| Heterocycle Synthesis | |||

| Pyrimidine Synthesis | Aromatic aldehydes, Substituted urea (B33335), DBSA in water | Pyrimidine-5-carbonitriles | Access to biologically active pyrimidine cores. derpharmachemica.com |

| Pyrazole Synthesis | Hydrazine (B178648) | 5-amino-3-(2-chlorophenyl)-1H-pyrazole | Intermediate for pharmaceuticals. northwestern.edu |

| Thiophene Synthesis (Gewald) | Sulfur, Morpholine (B109124) | Tetrahydrothieno[2,3-c]pyridines | Precursors for complex heterocyclic systems. google.com |

| Isoxazole Synthesis | Hydroxylamine (B1172632) | 3-(2-Chlorophenyl)isoxazol-5-amine | Building block for enzyme inhibitors. |

| Multicomponent Reactions | Various reactants and catalysts | Diverse heterocyclic scaffolds | Efficient and atom-economical synthesis of complex molecules. frontiersin.orgmdpi.com |

| Condensation Reactions | N-ethoxycarbonyl-4-piperidone, Sulfur, Morpholine | Thieno[3,2-f]triazolo-1,2,4[4,3-a]diazepine derivatives | Synthesis of platelet-activating factor antagonists. google.com |

| Cross-Coupling Reactions | Thiols, Dithiocarbamates, CBr4 | C-S cross-coupling products | Formation of carbon-sulfur bonds. lnu.edu.cn |

Historical Context and Evolution of its Research Utility

The utility of benzoylacetonitrile (B15868) derivatives, including the chlorinated analogue, has been recognized for many decades. Initially, research focused on their fundamental reactivity and the synthesis of simple heterocyclic systems. Over time, with the advancement of synthetic methodologies and a deeper understanding of reaction mechanisms, the scope of their applications has expanded significantly.

In the mid to late 20th century, the focus shifted towards the use of these intermediates in the synthesis of biologically active compounds. The discovery that various heterocyclic compounds derived from this compound possessed medicinal properties spurred further investigation into its synthetic potential. For example, its use in the synthesis of thienopyridine derivatives with potential therapeutic applications was a significant development. google.com

The advent of multicomponent reactions in the late 20th and early 21st centuries provided a new avenue for the application of this compound. frontiersin.org Its ability to act as a versatile component in these one-pot reactions has made it a valuable tool for generating molecular diversity and constructing complex molecular architectures with high efficiency. researchgate.net This has been particularly impactful in the field of drug discovery, where the rapid synthesis of libraries of related compounds is essential for identifying new therapeutic leads. mdpi.com

Scope and Research Frontiers in Utilizing this compound

Current research continues to explore new applications for this compound, driven by the demand for novel pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com In medicinal chemistry, it remains a key intermediate for the synthesis of a wide range of therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial compounds. chemimpex.comderpharmachemica.com

A significant area of ongoing research is the development of more sustainable and efficient synthetic methods. This includes the use of green catalysts and solvents, as well as the application of electrochemical and photochemical methods to drive reactions. derpharmachemica.comchim.it For example, the use of p-dodecylbenzenesulfonic acid (DBSA) as a catalyst in water for the synthesis of pyrimidine derivatives represents a move towards more environmentally friendly synthetic protocols. derpharmachemica.com

The exploration of its role in the synthesis of novel materials is another emerging frontier. The incorporation of the this compound moiety into polymers and dyes can impart specific properties, such as enhanced thermal stability or unique photophysical characteristics. chemimpex.com

Furthermore, the continued investigation of its reactivity in complex chemical transformations, such as cascade reactions and the synthesis of intricate natural product analogues, promises to uncover new and valuable applications for this versatile synthetic intermediate. rsc.org The development of novel multicomponent reactions involving this compound is also an active area of research, aiming to expand the library of accessible molecular scaffolds. frontiersin.org

Structure

3D Structure

特性

IUPAC Name |

3-(4-chlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOUFPNYTOFCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196835 | |

| Record name | 4-Chlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4640-66-8 | |

| Record name | 4-Chlorobenzoylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chlorobenzoylacetonitrile and Its Analogs

Established Synthetic Pathways for 4-Chlorobenzoylacetonitrile

The most prominent and well-established method for synthesizing this compound and other β-ketonitriles is the Claisen condensation. This reaction involves the carbon-carbon bond formation between an ester and a compound with an acidic α-proton, such as a nitrile.

In a typical synthesis of this compound, an appropriate ester, such as methyl or ethyl 4-chlorobenzoate, is reacted with acetonitrile (B52724) in the presence of a strong base. The base deprotonates the α-carbon of acetonitrile, generating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the target β-ketonitrile.

Commonly employed strong bases for this transformation include sodium hydride (NaH), sodium ethoxide (NaOEt), sodium amide (NaNH₂), and potassium tert-butoxide (KOt-Bu). nih.govgeeksforgeeks.org The choice of base and solvent is crucial, as the base must be strong enough to deprotonate acetonitrile but should not interfere with the reaction through side reactions like nucleophilic substitution. dicp.ac.cn For this reason, the corresponding sodium alkoxide of the ester's alcohol group is often used. dicp.ac.cn The reaction is typically conducted in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

Table 1: Comparison of Bases in Claisen Condensation for β-Ketonitrile Synthesis

| Base | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Hydride (NaH) | Anhydrous THF, elevated temperatures | High efficiency | Requires careful handling (flammable) |

| Sodium Ethoxide (NaOEt) | Ethanol, reflux | Inexpensive, readily available | Can lead to reversible reactions |

| Potassium tert-Butoxide (KOt-Bu) | Ethereal solvents, ambient temp. | Inexpensive, effective under mild conditions nih.gov | Can be sterically hindering |

This table provides a general comparison of bases used in Claisen-type condensations for synthesizing β-ketonitriles.

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing β-ketonitriles, including this compound. purkh.comnumberanalytics.comindianchemicalsociety.com These approaches aim to reduce the use of hazardous materials, improve energy efficiency, and utilize catalytic systems over stoichiometric reagents. researchgate.net

Catalytic Strategies in the Formation of this compound (e.g., Palladium-Catalyzed Carbonylation)

Transition-metal catalysis has emerged as a powerful tool for constructing β-ketonitriles, offering alternatives to traditional base-mediated condensations.

Palladium-Catalyzed Carbonylative α-Arylation: A significant advancement is the palladium-catalyzed carbonylative α-arylation of unactivated nitriles. nih.gov This process couples an aryl iodide (such as 1-chloro-4-iodobenzene) with a nitrile (like acetonitrile) under a carbon monoxide atmosphere. The palladium catalyst facilitates the insertion of CO and the subsequent coupling, forming the β-ketonitrile structure directly. This method avoids the need for pre-functionalization of the nitrile component and shows good tolerance for various functional groups. nih.gov

Nickel-Catalyzed Carbonylative Coupling: Earth-abundant metals like nickel are also gaining prominence. Nickel(II) pincer complexes have been shown to catalyze the carbonylative coupling of α-bromonitriles with alkylzinc reagents, providing another route to β-ketonitriles. researchgate.netresearchgate.net

N-Heterocyclic Carbene (NHC) Catalysis: A metal-free catalytic approach involves the use of N-heterocyclic carbenes (NHCs). NHCs can catalyze the radical coupling of aldehydes with sources of cyano groups, such as azobis(isobutyronitrile) (AIBN), to yield β-ketonitriles under mild conditions. acs.org

Table 2: Overview of Novel Catalytic Strategies for β-Ketonitrile Synthesis

| Catalytic System | Reactants | Key Features |

|---|---|---|

| Palladium-Catalysis | Aryl iodide, Nitrile, Carbon Monoxide | Employs unactivated nitriles; good functional group tolerance. nih.gov |

| Nickel-Catalysis | α-Bromonitrile, Alkylzinc reagent, Carbon Monoxide | Uses earth-abundant metal catalyst. researchgate.netresearchgate.net |

This table summarizes emerging catalytic methods applicable to the synthesis of the β-ketonitrile scaffold.

Environmentally Benign Reaction Conditions and Solvent Systems

Efforts to make the synthesis of this compound "greener" focus on the solvent and reaction conditions.

Solvent-Free Reactions: Claisen condensations can be performed under solvent-free conditions. For instance, heating ethyl (2-phenyl)ethanoate with potassium t-butoxide neat generates the corresponding β-ketoester, a strategy that eliminates solvent waste and circumvents issues of alkoxy group exchange. tandfonline.com

Greener Bases and Catalytic Additives: The use of inexpensive and less hazardous bases like potassium tert-butoxide (KOt-Bu) is a step toward a more economical and greener process. nih.gov Research has shown that adding a catalytic amount of isopropanol (B130326) or a phase-transfer catalyst like 18-crown-6 (B118740) can significantly facilitate the acylation of acetonitrile, allowing the reaction to proceed efficiently at ambient temperatures and reducing the formation of side products. nih.gov

Alternative Solvent Systems: While traditional syntheses rely on volatile organic solvents, green chemistry encourages the use of alternatives. epitomejournals.com Water is an ideal green solvent, and the use of aqueous micellar media, employing surfactants, can facilitate organic reactions. scirp.org Brønsted acidic ionic liquids have also been explored as dual catalyst-solvent systems for condensation reactions, offering advantages in catalyst recovery and reuse. dicp.ac.cn

Chemo- and Regioselective Synthesis of Substituted this compound Analogs

The this compound framework is a versatile synthon for creating more complex molecules. tubitak.gov.tr The synthesis of substituted analogs requires precise control over chemical reactivity (chemoselectivity) and the position of new functional groups (regioselectivity).

Tandem and Multicomponent Reactions: Researchers have developed tandem reactions that leverage the reactivity of the benzoylacetonitrile (B15868) core. For example, an iron(III) chloride-promoted tandem reaction of benzoylacetonitriles with propargylamines provides a direct route to functionalized 2-aryl-4H-chromenes. rsc.org This protocol tolerates a variety of functional groups on the benzoylacetonitrile starting material, demonstrating its utility in creating diverse analogs. rsc.org Similarly, a one-pot reaction between p-chlorobenzoylacetonitrile, a substituted urea (B33335), and an aromatic aldehyde can produce complex pyrimidine-5-carbonitrile derivatives. researchgate.net

Metal-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. A Rhodium(III)-catalyzed cascade reaction between a benzoylacetonitrile and a propargyl alcohol proceeds via a C(sp²)–H bond activation on the benzene (B151609) ring. acs.orgnih.gov This transformation is highly regio- and stereoselective, leading to the formation of functionalized benzofulvenes. acs.org

The selective synthesis of analogs often involves starting with a pre-functionalized benzene derivative (e.g., 2,4-dichlorobenzoic acid) and applying the synthetic methods described in section 2.1. This approach provides reliable control over the substitution pattern on the aromatic ring.

Comprehensive Analysis of Chemical Reactivity and Reaction Mechanisms of 4 Chlorobenzoylacetonitrile

Mechanisms of Key Transformations Involving 4-Chlorobenzoylacetonitrile

Condensation Reactions with Aromatic Aldehydes and Substituted Ureas

The chemical reactivity of this compound extends to multi-component condensation reactions, notably in the synthesis of heterocyclic compounds. A significant example is its potential participation in reactions analogous to the Biginelli reaction, which traditionally involves a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea. wikipedia.orgjk-sci.com In this context, this compound can serve as the active methylene (B1212753) component, reacting with an aromatic aldehyde and a substituted urea to form dihydropyrimidine (B8664642) derivatives.

The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org The proposed mechanism commences with the acid-catalyzed condensation of the aromatic aldehyde with the substituted urea, forming an N-acyliminium ion intermediate. This is followed by the nucleophilic attack of the enol form of this compound on the iminium ion. Subsequent cyclization through the attack of the remaining urea nitrogen on the carbonyl group of the benzoylacetonitrile (B15868) moiety, followed by dehydration, yields the final dihydropyrimidine product.

While specific studies detailing this exact three-component reaction with this compound are not extensively documented in the provided search results, the well-established mechanism of the Biginelli reaction provides a strong theoretical framework for this transformation. wikipedia.orgorganic-chemistry.org The reaction would offer a direct route to novel dihydropyrimidine derivatives bearing a 4-chlorophenyl group and a cyano or derivative group, which are of interest in medicinal chemistry. nih.gov A modified four-component Biginelli reaction using an aromatic aldehyde, acetylacetone, thiourea, and dimethyl sulfate (B86663) has been reported to yield 2-methylthio-dihydropyrimidine derivatives, suggesting the versatility of this reaction class. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| This compound | Aromatic Aldehyde | Substituted Urea/Thiourea | Dihydropyrimidine/Dihydropyrimidinethione |

Reactions with Sulfur Donors

This compound serves as a key precursor in the synthesis of substituted 2-aminothiophenes through the Gewald reaction. wikipedia.orgchemeurope.com This one-pot, multi-component reaction involves the condensation of a carbonyl compound (aldehyde or ketone), an active methylene nitrile (in this case, this compound), and elemental sulfur in the presence of a base. wikipedia.orgmdpi.com

The reaction mechanism is understood to initiate with a Knoevenagel condensation between the carbonyl compound and this compound, catalyzed by a base such as morpholine (B109124) or piperidine, to form an α,β-unsaturated nitrile intermediate. wikipedia.orgthieme-connect.com Subsequently, elemental sulfur adds to the activated methylene group. The exact mechanism of sulfur addition is not fully elucidated but is followed by cyclization, where the sulfur attacks the cyano group, and subsequent tautomerization to yield the final 2-aminothiophene product. wikipedia.org

The versatility of the Gewald reaction allows for the synthesis of a wide array of polysubstituted 2-aminothiophenes by varying the carbonyl component. mdpi.comorganic-chemistry.org Given that this compound possesses both the active methylene and the cyano groups, it is a suitable substrate for this transformation. The resulting 2-aminothiophenes are valuable intermediates in the synthesis of various biologically active compounds and materials. thieme-connect.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| This compound | Aldehyde/Ketone | Elemental Sulfur | 2-Aminothiophene |

Influence of the Chloro-Substituent on Reactivity and Reaction Profiles

However, in the context of the reactions involving the active methylene and carbonyl groups, the electron-withdrawing nature of the chloro-substituent plays a more direct role. The key influences can be summarized as follows:

Increased Acidity of the Methylene Protons: The strong inductive effect of the chloro-substituent, transmitted through the benzoyl group, increases the polarization of the C-H bonds of the adjacent methylene group. This enhances the acidity of these protons, facilitating their abstraction by a base. This is particularly relevant in the initial step of both the Biginelli-type reactions and the Gewald reaction, where the formation of an enolate is crucial for the subsequent nucleophilic attack.

Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the chlorine atom also increases the partial positive charge on the carbonyl carbon of the benzoyl group. This enhanced electrophilicity makes it more susceptible to nucleophilic attack. In reactions where the carbonyl group itself is the reactive center, this effect would accelerate the reaction rate.

Design, Synthesis, and Characterization of Novel Derivatives of 4 Chlorobenzoylacetonitrile

Synthesis of Pyrimidine-5-carbonitrile Derivatives from 4-Chlorobenzoylacetonitrile

While direct, documented examples of the synthesis of pyrimidine-5-carbonitrile derivatives starting specifically from this compound are not prevalent in the reviewed literature, the general synthesis of pyrimidines from β-ketonitriles provides a strong basis for a proposed synthetic route. The established methods for pyrimidine (B1678525) synthesis often involve the condensation of a 1,3-dicarbonyl compound with a binucleophilic reagent such as guanidine (B92328) or urea (B33335). slideshare.netnih.gov Given that this compound is a β-ketonitrile, it can be postulated that it would react with guanidine hydrochloride in the presence of a base to yield the corresponding 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

A plausible reaction mechanism, analogous to well-established pyrimidine syntheses, would involve the initial condensation of the guanidine with the ketone functionality of this compound, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring.

Table 1: Proposed Synthesis of a Pyrimidine-5-carbonitrile Derivative

| Reactant 1 | Reactant 2 | Proposed Product |

| This compound | Guanidine Hydrochloride | 2-Amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile |

Development of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a well-established and versatile method for the synthesis of 2-aminothiophenes. semanticscholar.orgnanobioletters.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. thieme-connect.com The versatility of this reaction has been demonstrated in its application to a wide array of substrates, including β-ketonitriles.

A specific example of the Gewald reaction utilizing this compound has been reported. In this synthesis, this compound is reacted with cyclohexanone (B45756) and elemental sulfur in the presence of a piperidinium (B107235) borate (B1201080) catalyst. nih.govgrowingscience.com This reaction proceeds efficiently to yield the corresponding polysubstituted 2-aminothiophene derivative. nih.govgrowingscience.com

The reaction mechanism is believed to initiate with a Knoevenagel condensation between the ketone and the active methylene of the nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to afford the final 2-aminothiophene product. nih.gov

Table 2: Synthesis of a 2-Aminothiophene Derivative via Gewald Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| This compound | Cyclohexanone | Elemental Sulfur | Piperidinium Borate | 2-Amino-3-(4-chlorobenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene |

Formation of Carbonitrile-Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. The introduction of a carbonitrile group onto the chalcone (B49325) scaffold can be achieved by utilizing a β-ketonitrile as the acetophenone equivalent.

The synthesis of a carbonitrile-chalcone derivative from this compound has been successfully demonstrated. This involves the condensation of para-chlorobenzoylacetonitrile with a protected vanillin (B372448) (3-methoxy-4-(methoxymethyloxy)benzaldehyde) in a Knoevenagel condensation. This reaction yields a carbonitrile-chalcone, which has been investigated for its biological activities.

Synthesis of 4H-Pyran Derivatives

The synthesis of 4H-pyran derivatives often proceeds through a multicomponent reaction involving an aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound. nih.gov β-Ketonitriles, such as this compound, can serve as the 1,3-dicarbonyl component in such reactions.

A three-component reaction for the synthesis of 2-amino-4H-pyran-3,5-dicarbonitrile derivatives has been described, which involves the reaction of an aldehyde, malononitrile (B47326), and a β-ketonitrile. By adapting this methodology, this compound can be reacted with an aromatic aldehyde and malononitrile in the presence of a suitable catalyst to afford the corresponding highly substituted 4H-pyran derivative.

Table 3: Proposed Synthesis of a 4H-Pyran Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Product |

| This compound | Aromatic Aldehyde | Malononitrile | 2-Amino-6-(4-chlorophenyl)-4-aryl-4H-pyran-3,5-dicarbonitrile |

Exploration of Quinoxaline (B1680401) 1,4-Dioxide Derivatives

Quinoxaline 1,4-dioxides are an important class of N-heterocyclic compounds with a broad spectrum of biological activities. nih.gov A key synthetic route to these compounds is the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) with a β-dicarbonyl compound or an enamine. youtube.com

The application of β-ketonitriles in the Beirut reaction has been documented. For instance, the reaction of aminobenzofuroxans with benzoylacetonitrile (B15868) in the presence of triethylamine (B128534) has been shown to yield 7-amino-substituted quinoxaline-2-carbonitrile 1,4-dioxides. youtube.com This precedent strongly suggests that this compound can be employed in a similar fashion to synthesize novel quinoxaline 1,4-dioxide derivatives. The reaction would involve the nucleophilic attack of the enolate of this compound on the benzofuroxan, followed by cyclization and dehydration.

Other Heterocyclic Systems Derived from this compound

The reactivity of this compound allows for its use in the synthesis of a variety of other heterocyclic systems. As a 1,3-dicarbonyl equivalent, it can react with various binucleophilic reagents to form five- and six-membered rings.

Pyrazoles: The classical Knorr pyrazole (B372694) synthesis involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com Accordingly, the reaction of this compound with hydrazine hydrate (B1144303) is expected to yield 5-(4-chlorophenyl)-1H-pyrazol-3-amine. slideshare.net

Isoxazoles: Similarly, the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) leads to the formation of isoxazoles. baranlab.org Therefore, treating this compound with hydroxylamine hydrochloride in the presence of a base would likely produce 5-(4-chlorophenyl)isoxazol-3-amine.

Pyridines: The Hantzsch pyridine (B92270) synthesis and related methodologies often utilize β-ketoesters in a multicomponent reaction with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. While not a direct analogue, the reactivity of this compound suggests its potential use in modified pyridine syntheses to generate highly substituted pyridine derivatives.

Table 4: Other Heterocyclic Derivatives from this compound

| Heterocyclic System | Key Reagent | Proposed Product |

| Pyrazole | Hydrazine Hydrate | 5-(4-Chlorophenyl)-1H-pyrazol-3-amine |

| Isoxazole | Hydroxylamine | 5-(4-Chlorophenyl)isoxazol-3-amine |

| Pyridine | Aldehyde, Ammonium Acetate | Substituted 2-amino-6-(4-chlorophenyl)pyridine-3-carbonitrile |

Diverse Applications of 4 Chlorobenzoylacetonitrile in Advanced Chemical Synthesis

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

4-Chlorobenzoylacetonitrile has emerged as a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Its unique chemical structure, featuring a reactive nitrile group and a chlorobenzoyl moiety, allows for its participation in a range of chemical reactions to construct complex molecular architectures. This has led to its use as a key intermediate in the development of new therapeutic agents.

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Candidates

The reactivity of this compound makes it an important precursor in the synthesis of various active pharmaceutical ingredients (APIs) and drug candidates. It is particularly useful in creating heterocyclic scaffolds, which are common features in many drug molecules. One notable application is in the synthesis of pyrimidine (B1678525) derivatives. Pyrimidine-based compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

A significant synthetic route involves a one-pot, three-component reaction where this compound is reacted with an aromatic aldehyde and a substituted urea (B33335). This reaction efficiently produces pyrimidine-5-carbonitrile derivatives, which can then be further modified to generate a library of potential drug candidates. The versatility of this reaction allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the final compounds.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Potential Application |

| This compound | Aromatic Aldehyde | Substituted Urea | Pyrimidine-5-carbonitrile | Anti-inflammatory, Analgesic |

Synthesis of Anti-inflammatory and Analgesic Agents

Building upon its role as a precursor, this compound is directly implicated in the synthesis of compounds with demonstrated anti-inflammatory and analgesic activities. The pyrimidine-5-carbonitrile derivatives synthesized from this compound have been subjected to biological screening, revealing their potential to mitigate inflammation and pain.

For instance, a study detailing the synthesis of a series of pyrimidine-5-carbonitrile derivatives initiated from this compound reported that the resulting compounds were evaluated for their in vivo anti-inflammatory and anthelmintic activities. The core reaction involves the condensation of p-chlorobenzoylacetonitrile, an aromatic aldehyde, and a substituted urea, catalyzed by an acid in an aqueous medium, which is an environmentally friendly approach. This highlights the utility of this compound in generating novel compounds with the potential for development into new anti-inflammatory and analgesic drugs.

Role in the Synthesis of Specific Drug Scaffolds (e.g., Tinoridine)

While this compound is a versatile intermediate, it is important to clarify its specific roles in the synthesis of known drugs. Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), is synthesized through a pathway known as the Gewald reaction. The established synthesis of Tinoridine involves the reaction of N-benzyl-4-piperidone, ethyl cyanoacetate, and elemental sulfur. Current literature does not indicate that this compound is a direct precursor in the synthesis of Tinoridine. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which are key intermediates for various pharmaceuticals, including Tinoridine.

Development of Biologically Active Compounds

The application of this compound extends to the development of a broader range of biologically active compounds beyond just anti-inflammatory and analgesic agents. The pyrimidine scaffold, readily accessible from this starting material, is a privileged structure in medicinal chemistry, known to impart a wide array of biological activities.

Research has shown that pyrimidine derivatives can exhibit properties such as being bactericidal, fungicidal, and anti-tumor agents. The synthesis of pyrimidine-5-carbonitriles from this compound provides a platform for the exploration of these other potential therapeutic applications through further chemical modifications. For example, some synthesized pyrimidine-5-carbonitrile derivatives have been screened for anthelmintic activity, demonstrating the potential to develop new treatments for parasitic worm infections.

Utilization in Agrochemical Synthesis

In addition to its applications in the pharmaceutical industry, this compound is also recognized as a key intermediate in the synthesis of agrochemicals. researchgate.net Its chemical properties make it suitable for the production of compounds used in crop protection.

Intermediate for Herbicides and Pesticides

This compound serves as an intermediate in the manufacturing of various herbicides and pesticides. researchgate.net The chemical structure of this compound allows for its incorporation into more complex molecules that are designed to target and eliminate unwanted plants (herbicides) or pests (pesticides). However, specific examples of commercial herbicides or pesticides that are synthesized directly from this compound are not extensively detailed in readily available scientific literature. The general consensus in chemical industry literature points to its role as a building block in the broader field of agrochemical synthesis.

Design of Novel Crop Protection Agents

This compound serves as a crucial intermediate in the synthesis of a variety of agrochemicals, contributing significantly to the development of more effective crop protection agents. Its chemical structure allows for its incorporation into diverse molecular frameworks, leading to the creation of novel herbicides and pesticides.

One notable application of this compound is in the synthesis of 1,3,4-oxadiazine derivatives, which have been investigated for their pesticidal properties. The synthesis process involves the reaction of this compound with other chemical precursors to construct the oxadiazine ring system. This class of compounds has shown promise in controlling various agricultural pests.

A specific example of its use in pesticide development is the synthesis of 3-(4-Chlorophenyl)-3-oxo-2-pyrrolidin-2-ylidene-propionitrile. The synthesis, as outlined in a US patent, involves the reaction of 2-ethoxypyrroline with this compound in toluene at 100°C. The resulting enamine is a precursor to more complex pesticide molecules.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| 2-Ethoxypyrroline | This compound | Toluene | 100°C | 3-(4-Chlorophenyl)-3-oxo-2-pyrrolidin-2-ylidene-propionitrile |

This table illustrates a key synthetic step where this compound is utilized to create a building block for a potential pesticide. Further chemical modifications can then be made to this intermediate to optimize its biological activity and selectivity.

Contributions to Material Science

The versatility of this compound extends beyond agriculture into the realm of material science, where it is utilized in the creation of polymers, resins, dyes, and advanced functional materials.

Synthesis of Polymers and Resins

This compound is a valuable component in the synthesis of various polymers and resins. chemimpex.com Its reactive functional groups, the ketone and the nitrile, as well as the chloro-substituted phenyl ring, allow it to be incorporated into polymer backbones or to serve as a precursor for monomers. These polymers can be designed to possess specific physical and chemical properties, making them suitable for a wide range of industrial applications. The incorporation of the chlorophenyl group can, for instance, enhance the thermal stability and flame retardancy of the resulting polymer.

Development of Dyes and Pigments with Enhanced Color Properties

In the field of coloration, this compound is employed in the development of dyes and pigments with improved characteristics. chemimpex.com It can serve as a precursor in the synthesis of styryl dyes, a class of dyes known for their vibrant colors and good lightfastness. The chromophoric system of these dyes can be extended and modified by incorporating the this compound moiety, allowing for the fine-tuning of their color properties. This leads to the production of dyes with specific hues and enhanced performance for applications in textiles, plastics, and printing inks.

Applications in Advanced Functional Materials (e.g., organic electronics components)

While direct applications of this compound in organic electronics are still an emerging area of research, related compounds have shown significant promise. For instance, 4-chlorobenzoyl chloride, a closely related acyl chloride, has been used as a derivatization agent to create self-assembling dipole molecules. These molecules are instrumental in improving hole injection in conjugated polymers, which are key components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This suggests a potential role for derivatives of this compound in the development of advanced functional materials for organic electronic devices, where the control of interfacial properties is crucial for device performance.

Applications as Fluorescent Sensors and Probes (e.g., for albumin detection using 3-chlorobenzoylacetonitrile derivatives)

Derivatives of chlorobenzoylacetonitrile have been successfully utilized in the design of fluorescent sensors and probes for biological applications. A notable example is the development of a near-infrared (NIR) turn-on fluorescent sensor for the sensitive and specific detection of albumin, a key protein in blood plasma. mdpi.com

In this research, a derivative of 3-chlorobenzoylacetonitrile was condensed with a chain-elongated conjugated aldehyde under Knovenagel conditions to synthesize the final fluorescent probe, DMAT-π-CAP. mdpi.com This probe exhibits a significant increase in fluorescence intensity upon binding to human serum albumin (HSA).

Key characteristics of the albumin sensor derived from a 3-chlorobenzoylacetonitrile building block:

| Parameter | Value | Reference |

| Emission Wavelength (λem) | 730 nm | mdpi.com |

| Fluorescence Enhancement | >720-fold | |

| Limit of Detection (LOD) | 10.9 nM |

The data in the table highlights the high sensitivity and selectivity of the fluorescent probe. The ability to detect low concentrations of albumin is critical for the early diagnosis of various medical conditions, such as kidney disease. The NIR emission is particularly advantageous for biological sensing as it minimizes interference from autofluorescence of biological tissues. This application demonstrates the potential of chlorobenzoylacetonitrile derivatives as valuable tools in the field of biomedical diagnostics. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies of 4 Chlorobenzoylacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of 4-Chlorobenzoylacetonitrile. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the aliphatic methylene (B1212753) protons. The molecule's structure, featuring a 1,4-disubstituted benzene (B151609) ring, results in a symmetrical pattern for the aromatic protons.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the predicted ¹H NMR spectrum shows two doublets for the aromatic protons and a singlet for the methylene protons. The protons on the benzene ring ortho to the carbonyl group are deshielded and appear at a lower field compared to the protons meta to the carbonyl group. The methylene protons, situated between two electron-withdrawing groups (carbonyl and nitrile), are also significantly deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (2H, ortho to C=O) | 7.88 | Doublet (d) | 8.4 |

| Aromatic (2H, meta to C=O) | 7.52 | Doublet (d) | 8.4 |

| Methylene (-CH₂-) | 4.06 | Singlet (s) | N/A |

Data is based on predicted values and may vary from experimental results.

It is important to note that this compound can exist in equilibrium with its enol tautomer. The presence of the enol form would introduce additional signals in the ¹H NMR spectrum, notably a vinyl proton signal and a broad signal for the hydroxyl proton, the positions of which are highly dependent on solvent and concentration. The equilibrium between the keto and enol forms is influenced by the solvent's polarity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbonyl carbon (C=O) is expected to have the largest chemical shift, typically appearing in the 185-195 ppm range for β-ketonitriles. The carbon of the nitrile group (-C≡N) usually resonates around 115-120 ppm. The aromatic carbons will appear in the 125-140 ppm region, with the carbon atom attached to the chlorine atom (C-Cl) and the carbon atom attached to the carbonyl group (C-C=O) having distinct shifts from the other aromatic carbons. The methylene carbon (-CH₂-) is anticipated to appear in the range of 40-55 ppm.

Table 2: Estimated ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Estimated Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 185 - 195 |

| Aromatic (C-C=O) | 135 - 140 |

| Aromatic (C-Cl) | 138 - 142 |

| Aromatic (CH, ortho to C=O) | 129 - 131 |

| Aromatic (CH, meta to C=O) | 128 - 130 |

| Nitrile (C≡N) | 115 - 120 |

| Methylene (-CH₂-) | 40 - 55 |

Values are estimates based on typical chemical shift ranges for the respective functional groups.

The presence of the enol tautomer would result in signals for sp² hybridized carbons of the C=C double bond, typically in the 90-160 ppm range, instead of the methylene and carbonyl sp³ and sp² signals of the keto form.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in this compound and for studying intermolecular interactions.

Assignment of Characteristic Functional Group Vibrations

The IR spectrum of this compound is dominated by the absorption bands of its key functional groups. The most prominent peaks are expected to be the carbonyl (C=O) stretch and the nitrile (C≡N) stretch. Aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching of the methylene group, will also be present.

Table 3: Expected Characteristic IR Absorption Bands for this compound (Keto Form)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (-CH₂-) | Stretching | 3000 - 2850 | Medium-Weak |

| Nitrile (C≡N) | Stretching | 2260 - 2240 | Medium |

| Carbonyl (C=O) | Stretching | ~1700 | Strong |

| Aromatic C=C | Stretching | 1600, 1585, 1500, 1450 | Medium-Weak |

| C-Cl | Stretching | 1095 - 1085 | Strong |

Values are based on typical frequency ranges for functional groups.

The exact position of the carbonyl absorption is sensitive to its electronic environment. Conjugation with the aromatic ring and the electron-withdrawing nature of the adjacent nitrile group influence its vibrational frequency.

Analysis of Intermolecular Interactions via Vibrational Spectroscopy

The potential for keto-enol tautomerism in this compound allows for the formation of intermolecular hydrogen bonds, which can be analyzed using IR spectroscopy. In the enol form, the hydroxyl (-OH) group can act as a hydrogen bond donor, and the nitrile nitrogen can act as an acceptor.

The formation of intermolecular hydrogen bonds typically leads to a significant broadening of the O-H stretching band, which would appear in the 3200-3600 cm⁻¹ region. This broadening is a key indicator of hydrogen bonding. Furthermore, the frequencies of other vibrational modes, such as the C=C and C≡N stretching, may also shift upon hydrogen bond formation, providing further insight into the molecular association in the solid state or in concentrated solutions. The extent of these shifts and the broadening of the O-H band can offer qualitative information about the strength of these intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this molecule consists of the chlorobenzoyl group in conjugation with the nitrile group.

The electronic spectrum is expected to be dominated by π → π* and n → π* transitions.

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the aromatic ring and the carbonyl group.

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. These transitions generally occur at longer wavelengths than π → π* transitions.

The keto-enol tautomerism significantly impacts the UV-Vis spectrum. The enol form possesses a more extended conjugated system (C=C-C=O), which typically results in a bathochromic shift (a shift to longer wavelengths) of the main π → π* absorption band compared to the keto form. This phenomenon is due to the smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in the more conjugated enol tautomer. The position and intensity of the absorption maxima can be influenced by solvent polarity, as the solvent can affect the keto-enol equilibrium.

Electronic Absorption Properties and Chromophores

The electronic absorption properties of this compound are determined by the chromophores present in its molecular structure. A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. The primary chromophores in this compound are the chlorobenzoyl group and the nitrile group, which form a conjugated system.

The key electronic transitions are expected to be π → π* and n → π* transitions. masterorganicchemistry.com The benzoyl group contains π electrons in the aromatic ring and the carbonyl group, as well as non-bonding (n) electrons on the carbonyl oxygen atom.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the 4-chlorophenyl ring and the carbonyl group, these transitions are expected to be intense and occur in the ultraviolet (UV) region of the electromagnetic spectrum. mdpi.com The presence of the electron-withdrawing chlorine atom can cause a bathochromic shift (shift to longer wavelength) compared to the unsubstituted benzoylacetonitrile (B15868).

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. masterorganicchemistry.com These transitions are typically weaker in intensity than π → π* transitions and occur at longer wavelengths, potentially close to the visible region. masterorganicchemistry.com

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Chlorobenzoyl group | UV region | High |

| n → π | Carbonyl group | Near UV / borderline Visible | Low |

Optical Transparency Characteristics

The optical transparency of a material is its ability to transmit light with minimal absorption or scattering. For a chemical compound like this compound, which exists as a solid, its transparency in the visible light spectrum (approximately 400-700 nm) is dictated by its electronic absorption properties.

Given that the primary electronic transitions (π → π* and n → π*) for this compound are expected to occur in the UV region, the compound is anticipated to be largely transparent to visible light. This is consistent with its typical appearance as a white or off-white solid. sigmaaldrich.comsigmaaldrich.com Significant absorption in the visible range would result in the compound appearing colored. Therefore, for applications in the visible spectrum, this compound would be considered an optically transparent material. However, it would be opaque to UV radiation at wavelengths corresponding to its electronic absorption bands. The introduction of strong electron-withdrawing or donating groups can sometimes shift the absorption into the visible region, impacting transparency. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can help elucidate its structure. chemguide.co.uk

For this compound (C₉H₆ClNO), the molecular ion peak (M⁺) in the mass spectrum would appear at an m/z corresponding to its molecular weight, which is approximately 179.6 g/mol . nist.gov A characteristic feature would be the presence of an isotopic peak at M+2, with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with very high accuracy, allowing for the unambiguous determination of the elemental formula. For C₉H₆³⁵ClNO, the exact mass is 179.0138.

The fragmentation of the molecular ion upon electron ionization can provide valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Proposed m/z | Neutral Loss |

|---|---|---|

| [ClC₆H₄CO]⁺ | 139/141 | CH₂CN |

| [ClC₆H₄]⁺ | 111/113 | COCH₂CN |

| [C₆H₄CO]⁺ | 104 | Cl, CH₂CN |

| [M-CO]⁺ | 151/153 | CO |

X-Ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available as of this writing, the principles of the technique allow for a hypothetical discussion of the structural information that would be obtained. The analysis would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound would be determined with high precision from X-ray crystallographic data. Key structural parameters that would be elucidated include:

Bond Lengths: The exact lengths of all covalent bonds, such as C-C bonds in the aromatic ring, the C=O double bond, the C-Cl bond, and the C≡N triple bond.

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom (e.g., approximately 120° around the sp² hybridized carbons of the benzene ring and the carbonyl carbon).

Torsional Angles: These angles describe the conformation of the molecule, particularly the rotation around the single bond connecting the phenyl ring and the carbonyl group, and the bond between the carbonyl carbon and the adjacent methylene group. This would reveal whether the molecule is planar or twisted in the solid state.

Based on VSEPR theory, the geometry around the carbonyl carbon is expected to be trigonal planar, while the nitrile group is linear. The conformation would be influenced by steric hindrance and electronic interactions between the different functional groups.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen-Halogen Interactions)

The packing of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions are plausible:

Hydrogen Bonding: Although lacking classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds could play a role in the crystal packing, where the methylene (CH₂) protons or aromatic C-H protons act as donors, and the carbonyl oxygen or nitrile nitrogen act as acceptors. mdpi.commdpi.com

π-Stacking: The planar chlorophenyl rings are capable of engaging in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or offset fashion. rsc.orgnih.govnih.gov These interactions are a significant cohesive force in the crystals of many aromatic compounds.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor. frontiersin.org This is a directional interaction where the electropositive region on the chlorine atom (the σ-hole) interacts with a Lewis basic site on an adjacent molecule, such as the carbonyl oxygen or the nitrile nitrogen. frontiersin.orgepa.gov

The interplay of these various intermolecular forces would dictate the final three-dimensional architecture of the crystal lattice.

Table 3: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor Group | Acceptor Group | Potential Role in Crystal Packing |

|---|---|---|---|

| Weak Hydrogen Bonding | C-H (aromatic, methylene) | C=O, C≡N | Directional stabilization of the crystal lattice |

| π-Stacking | Chlorophenyl ring | Chlorophenyl ring | Major cohesive force, influencing layer formation |

| Halogen Bonding | C-Cl | C=O, C≡N | Directional control of supramolecular assembly |

Computational and Theoretical Chemistry Approaches to 4 Chlorobenzoylacetonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of many-body systems. mdpi.com It is highly effective for modeling reactions and molecular properties, providing a balance between computational cost and accuracy. mdpi.com

DFT calculations are instrumental in predicting the electronic structure and chemical reactivity of molecules. By analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—valuable insights into a molecule's behavior can be gained. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, stability, and bioactivity. researchgate.net A smaller energy gap suggests that a molecule is more reactive as it requires less energy to undergo electronic transitions. researchgate.net

In studies of compounds with similar structural motifs, such as (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, DFT has been used to calculate the energy bandgap and total energy. researchgate.netresearchgate.net For other related heterocyclic compounds, DFT calculations have revealed that a high electrophilic nature corresponds with relative stability. researchgate.net Reactivity descriptors derived from DFT, such as electronegativity, hardness, and softness, help in understanding the molecule's ability to donate or accept electrons. mdpi.com

Natural Bond Orbital (NBO) analysis is another technique used to study hyperconjugative interactions and charge delocalization within a molecule. researchgate.net This analysis provides information on the stabilization energy associated with electron delocalization from donor (i) to acceptor (j) orbitals, which is crucial for understanding molecular stability. researchgate.net

| Computational Method | Predicted Property | Significance |

|---|---|---|

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Hyperconjugative Interaction Energy (E(2)) | Measures intramolecular charge transfer and stabilization. researchgate.net |

| Conceptual DFT | Global Reactivity Descriptors (Hardness, Electronegativity) | Quantifies the molecule's propensity to engage in chemical reactions. mdpi.com |

Quantum chemical calculations are essential for performing conformational analysis to identify the most stable geometric arrangement of a molecule's atoms. By calculating the potential energy surface, researchers can locate various conformers and determine their relative energies. For derivatives of 7-azaindole (B17877) containing a chloro-substituent, DFT calculations have been used to analyze different dimeric conformations, revealing that the stability is influenced by factors such as the internal rotation of functional groups. mdpi.com This type of analysis helps in understanding how intermolecular interactions, such as hydrogen bonds, dictate the preferred structural orientation in a crystalline state. mdpi.com

Molecular Modeling and Docking Studies (relevant for derivatives in drug discovery)

Molecular modeling and docking are in silico techniques central to modern drug discovery, used to predict how a molecule (ligand) binds to the active site of a target protein. nih.gov This approach helps in screening potential drug candidates and understanding their mechanism of action at a molecular level.

Docking studies on various derivatives containing the 4-chlorobenzoyl or 4-chlorophenyl moiety have been conducted to evaluate their potential as therapeutic agents. For instance, derivatives have been docked against targets like Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PDB ID: 1J3K), cyclooxygenase-2 (COX-2) (PDB ID: 3LN1), and pancreatic α-amylase to assess their antimalarial, anti-inflammatory, and anti-diabetic potential, respectively. nih.govyoutube.comnih.gov The results of these studies are often quantified by a docking score or binding energy, where a more negative value typically indicates a stronger, more favorable interaction. researchgate.net These interactions are stabilized by forces such as hydrogen bonds and hydrophobic interactions. nih.gov

| Derivative Class | Protein Target | PDB ID | Top Binding Energy/Score (kcal/mol) | Potential Application |

|---|---|---|---|---|

| Tetrahydro-1,4-thiazine 1,1-dioxide derivatives | P. falciparum Dihydrofolate Reductase | 1J3K | -30.13 (Binding Energy) | Antimalarial nih.gov |

| Phenylquinazoline-4-[3H]-one derivatives | Cyclooxygenase-2 (COX-2) | 3LN1 | -122.54 (RS Score) | Anti-inflammatory youtube.com |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-Amylase | Not Specified | -7.43 (Docking Score) | Anti-diabetic nih.gov |

| Pyrimidine (B1678525) derivative | Antibacterial Protein (S. aureus TyrRS) | 1V7S | -7.97 (Binding Energy) | Antibacterial researchgate.net |

Spectroscopic Simulations and Vibrational Energy Distribution Analysis (VEDA)

Computational methods are widely used to simulate spectroscopic data, which aids in the interpretation of experimental results. DFT calculations can predict vibrational frequencies for infrared (IR) and Raman spectra with a high degree of accuracy. mdpi.com These theoretical spectra provide a basis for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.net

To achieve a detailed assignment of these vibrational modes, Vibrational Energy Distribution Analysis (VEDA), also known as Potential Energy Distribution (PED) analysis, is employed. mdpi.comnih.gov VEDA quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal vibrational mode. nih.gov This allows for an unambiguous assignment of spectral bands. For example, in the study of 2-chloroquinoline-3-carboxaldehyde, DFT calculations coupled with VEDA were used to assign the vibrational modes, and the calculated frequencies showed good agreement with the experimental data after applying a scaling factor. nih.gov Such analyses have been successfully applied to various chloro-substituted aromatic compounds to understand their structural and vibrational properties. mdpi.comnih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction involves mapping the energetic pathway from reactants to products. Computational chemistry offers a way to explore this pathway by locating and characterizing the transition state (TS)—the highest energy point along the minimum energy path. nih.gov The energy of the transition state determines the activation energy barrier of the reaction, which is directly related to the reaction rate. nih.gov

Computational approaches to elucidating reaction mechanisms typically begin by calculating the energies of reactants, products, and the transition state on the potential energy surface (PES). smu.edu Methods like the Nudged Elastic Band (NEB) are used to find the minimum energy path connecting reactants and products. rsc.org Further analysis along the Intrinsic Reaction Coordinate (IRC) confirms that the identified transition state correctly connects the desired reactants and products. smu.edu

The United Reaction Valley Approach (URVA) is a sophisticated method that analyzes the reaction path to partition it into distinct phases: a preparation phase, one or more transition state phases where bond formation and cleavage occur, and a product adjustment phase. smu.edu While specific computational transition state analyses for reactions involving 4-chlorobenzoylacetonitrile are not extensively documented, these theoretical tools are highly applicable. They can be used to study the mechanisms of its synthesis, such as the acylation of acetonitrile (B52724) anions, or its subsequent use in forming heterocyclic compounds. nih.govnih.gov Such studies provide deep insights into reaction feasibility, kinetics, and the factors controlling product formation. smu.edu

Future Research Trajectories and Interdisciplinary Opportunities Involving 4 Chlorobenzoylacetonitrile

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

A primary focus of future research is the development of greener and more efficient methods for synthesizing 4-Chlorobenzoylacetonitrile and its derivatives. Traditional synthetic routes often involve harsh reaction conditions or the use of stoichiometric and sometimes hazardous reagents. Future methodologies will likely prioritize catalytic approaches, the use of environmentally benign solvents like water, and energy-efficient reaction conditions. derpharmachemica.comresearchgate.net For instance, the exploration of p-dodecylbenzenesulfonic acid (DBSA) as a catalyst in aqueous media for the synthesis of pyrimidine-5-carbonitrile derivatives from this compound exemplifies this trend towards sustainable chemistry. derpharmachemica.comresearchgate.net Further research into solid acid catalysts and phase-transfer catalysis could also lead to more scalable and environmentally friendly production processes. cmdm.twchemicalbook.com

Exploration of New Reaction Pathways and Mechanistic Insights

A deeper understanding of the reactivity of this compound will open doors to new chemical transformations. youtube.comgenome.jprsc.org Investigating its behavior under various reaction conditions, including photochemical, electrochemical, and enzymatic transformations, could reveal novel reaction pathways. youtube.comrsc.org Detailed mechanistic studies, employing computational modeling and advanced spectroscopic techniques, will be instrumental in elucidating the intricate steps of these reactions. For example, understanding the formation of intermediates in reactions involving this compound can lead to the rational design of new synthetic strategies. youtube.com

Rational Design of Derivatives for Enhanced Biological Activities or Material Properties

This compound serves as a valuable scaffold for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules with potential biological activities. derpharmachemica.comresearchgate.netresearchgate.netrsc.org Future research will focus on the rational design of new derivatives with tailored properties. By strategically modifying the core structure of this compound, researchers can aim to enhance specific biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties. derpharmachemica.comresearchgate.netrsc.orgmdpi.com For example, derivatives of 4-chlorocolchicine (B8143965) have been synthesized and evaluated as potent anticancer agents. rsc.org Similarly, pyrimidine-5-carbonitrile derivatives have shown promise as anti-inflammatory and anthelmintic agents. derpharmachemica.comresearchgate.net In the realm of material science, the design of novel derivatives could lead to the development of new functional materials with unique optical, electronic, or thermal properties.

Integration with High-Throughput Screening and Combinatorial Chemistry for Library Synthesis

To accelerate the discovery of new lead compounds for drug development and material science, the integration of this compound chemistry with high-throughput screening (HTS) and combinatorial chemistry is a promising avenue. csic.esturkiyeparazitolderg.org By generating large libraries of diverse derivatives based on the this compound scaffold, researchers can rapidly screen for desired biological activities or material properties. csic.esturkiyeparazitolderg.org This approach significantly increases the efficiency of the discovery process and allows for the exploration of a vast chemical space. turkiyeparazitolderg.org

Advanced Spectroscopic Probes and Sensing Applications Utilizing this compound Scaffolds

The unique electronic and structural features of molecules derived from this compound can be harnessed for the development of advanced spectroscopic probes and sensors. By incorporating fluorophores or other signaling moieties into the molecular structure, it is possible to create compounds that exhibit changes in their spectroscopic properties in the presence of specific analytes. This could lead to the development of sensitive and selective sensors for environmental monitoring, medical diagnostics, and other applications.

Potential for Catalytic Applications or Ligand Development

The ability of the nitrile and carbonyl groups in this compound to coordinate with metal ions suggests its potential use in the development of new catalysts and ligands. acs.orgacs.orgresearchgate.net Research in this area could explore the synthesis of metal complexes of this compound and its derivatives and evaluate their catalytic activity in various organic transformations. acs.orgresearchgate.net For instance, molybdenum complexes involving nitrile-enolato ligands derived from this compound have been synthesized and characterized, opening up possibilities for new catalytic systems. acs.orgacs.orgresearchgate.net

Table of Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO | sigmaaldrich.com |

| Molecular Weight | 179.60 g/mol | sigmaaldrich.com |

| Melting Point | 129-133 °C | sigmaaldrich.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 4640-66-8 | sigmaaldrich.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chlorobenzoylacetonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 4-chlorobenzyl chloride with sodium cyanide in solvents like dimethylformamide (DMF) under reflux. Optimization includes adjusting reaction time (typically 6–12 hours), temperature (80–100°C), and catalyst use (e.g., phase-transfer catalysts). Purity (>97%) is confirmed via GC or HPLC .

- Key Parameters : Solvent polarity, stoichiometric ratios (NaCN:4-chlorobenzyl chloride ~1.1:1), and inert atmosphere to prevent hydrolysis of the nitrile group .

Q. How is this compound characterized, and what analytical techniques resolve ambiguities in structural confirmation?

- Methodological Answer :

- Spectroscopy : -NMR (δ 7.4–7.6 ppm for aromatic protons, δ 3.8 ppm for acetonitrile CH), IR (C≡N stretch ~2240 cm) .

- Chromatography : GC-MS for purity (>98%) and LC-MS for trace impurities .

- Physical Properties : Density (~1.236 g/cm), molecular weight (179.6 g/mol) via mass spectrometry .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Handling Protocol : Store in airtight containers at 2–8°C to prevent moisture absorption and degradation. Avoid prolonged exposure to light, which may cause nitrile group decomposition .

- Decomposition Pathways : Hydrolysis in aqueous acidic/basic conditions yields 4-chlorobenzoylacetic acid; monitor via pH control .

Advanced Research Questions

Q. How can stereoselective reduction of this compound be achieved, and what biocatalytic systems are effective?

- Methodological Answer : Enantioselective reduction of the β-ketonitrile group to chiral alcohols employs reductase libraries (e.g., ketoreductases from Lactobacillus spp.). For example, L. brevis reductase achieves >90% enantiomeric excess (ee) under mild conditions (pH 7.0, 30°C) .

- Optimization : Co-factor regeneration (NADPH/NADH) via glucose dehydrogenase improves catalytic efficiency .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

- Modeling Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic sites. The nitrile carbon (C≡N) shows high electrophilicity (Fukui > 0.3), favoring nucleophilic attack .

- Applications : Predict regioselectivity in reactions with amines or thiols for functionalized derivatives .

Q. How can contradictory data on physical properties (e.g., density estimates) be resolved?

- Data Reconciliation : Compare experimental measurements (e.g., pycnometry for density) with computational estimates (e.g., group contribution methods). Discrepancies >5% suggest impurities or solvent residues; validate via DSC/TGA .

Q. What strategies address challenges in scaling up biocatalytic reductions of this compound?

- Scale-Up Considerations :

- Immobilization : Encapsulate reductases in silica gels or alginate beads to enhance reusability (5–7 cycles with <10% activity loss) .

- Solvent Engineering : Use biphasic systems (e.g., water:isooctane) to improve substrate solubility and product recovery .

Safety and Compliance

Q. What safety protocols mitigate risks during handling of this compound?

- PPE Requirements : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of vapors .

- Emergency Response : For eye contact, rinse with water for 15 minutes; for spills, neutralize with 10% NaHCO before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。